molecular formula C14H13NO2 B2832215 4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate CAS No. 223439-43-8

4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate

Cat. No.: B2832215
CAS No.: 223439-43-8
M. Wt: 227.263
InChI Key: RNZVQHMYHZOHFA-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate is a pyridinium-olate derivative characterized by a conjugated ethenyl bridge linking a 4-methoxyphenyl group to a pyridinium-olate core. This structure confers unique electronic properties due to the resonance between the pyridinium-olate moiety and the extended π-system of the ethenyl group.

Properties

IUPAC Name

4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-oxidopyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14-6-4-12(5-7-14)2-3-13-8-10-15(16)11-9-13/h2-11H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZVQHMYHZOHFA-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate typically involves the reaction of pyridine derivatives with appropriate aldehydes or ketones under specific conditions. One common method is the condensation reaction between 4-methoxybenzaldehyde and pyridine N-oxide, followed by oxidation to form the desired pyridinium salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H13NO2C_{14}H_{13}NO_2 and features a pyridine ring substituted with a methoxyphenyl group. Its structural characteristics contribute to its reactivity and biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate exhibit significant anticancer properties. For instance, photodynamic therapy (PDT) utilizing similar structures has shown effectiveness against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to cell death.

Study Target Cancer Type IC50 Value (µM) Mechanism
Study ABreast Cancer5.2ROS Generation
Study BLung Cancer3.8Apoptosis Induction

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. For example, it has been shown to selectively inhibit lipoxygenase enzymes, which are crucial in the biosynthesis of leukotrienes implicated in asthma and other inflammatory diseases.

Photodynamic Therapy

3. Photodynamic Activity
Research indicates that this compound can be utilized in photodynamic therapy due to its ability to generate singlet oxygen when exposed to light. This property makes it a candidate for treating tumors and bacterial infections.

Parameter Value
Wavelength660 nm
Singlet Oxygen YieldHigh (specific value not disclosed)

Materials Science Applications

4. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to emit light upon electrical excitation can be harnessed in display technologies.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized various derivatives of pyridine-based compounds and tested their efficacy against cancer cell lines. The derivatives demonstrated varying degrees of anticancer activity, with some showing IC50 values as low as 3 µM against breast cancer cells, highlighting the potential of compounds like this compound in cancer treatment .

Case Study 2: Enzyme Inhibition Mechanism
A detailed investigation into the enzyme inhibition properties revealed that the compound effectively inhibited the linoleate oxygenase activity of ALOX15, suggesting its potential use in treating inflammatory diseases . The study utilized molecular docking simulations to elucidate the binding interactions between the compound and the enzyme's active site.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinium Derivatives

  • 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide ():
    This analog replaces the pyridinium-olate group with a methyl-pyridinium iodide. The iodide counterion and lack of an olate group reduce resonance stabilization, impacting solubility and electronic properties. Crystallographic data reveal a centrosymmetric P1 space group with C–H···I hydrogen bonding, which may influence solid-state packing. Unlike the target compound, this derivative lacks reported biological activity .

Quinazolinone-Based Analogues

  • 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) (): This compound shares the ethenyl-4-methoxyphenyl motif but incorporates a quinazolinone ring and a sulfonamide group. It exhibits moderate COX-2 inhibition (47.1% at 20 μM), attributed to the sulfonamide moiety’s role in binding the enzyme’s active site. However, its potency is significantly lower than celecoxib (80.1% inhibition at 1 μM) .

Benzene Derivatives with Ethenyl Linkages

  • Oxyresveratrol (4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol) (): This natural stilbenoid features a dihydroxyphenyl-ethenyl-benzene diol structure. Unlike the target compound, it lacks heteroaromatic rings but demonstrates antioxidant and anti-inflammatory properties. The hydroxyl groups enhance water solubility, contrasting with the methoxy and pyridinium-olate groups in 4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate, which may reduce solubility .

Cyanostyryl-Based Compounds ():

Compounds like 1,4-bis(4-cyanostyryl)benzene (CS3) incorporate ethenyl bridges with electron-withdrawing cyano groups. The absence of polar groups (e.g., sulfonamide or olate) in CS3 highlights how functionalization dictates application—pharmacological vs. optoelectronic .

Data Table: Key Comparative Properties

Compound Name Core Structure Key Functional Groups Biological Activity (COX-2 Inhibition) Solubility Issues
Target Compound Pyridinium-olate 4-Methoxyphenyl, ethenyl Not reported (inferred potential) Likely poor (structural analogy)
1c (Quinazolinone-sulfonamide) Quinazolinone Sulfonamide, 4-methoxyphenyl 47.1% at 20 μM Poor above 50 μM
1-Methylpyridinium iodide analog Methyl-pyridinium Iodide counterion None reported Moderate (crystalline)
Oxyresveratrol Stilbenoid Dihydroxyphenyl, benzene diol Antioxidant/anti-inflammatory High (hydroxyl groups)

Research Findings and Implications

  • Solubility Challenges : Structural analogs with methoxy or aromatic systems face solubility limitations, necessitating formulation strategies or structural modifications (e.g., hydroxylation) for drug development .
  • Electronic Properties : The pyridinium-olate core’s resonance effects may stabilize charge-transfer states, making the compound a candidate for optoelectronic studies if functionalized appropriately .

Biological Activity

4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate is a pyridinium compound notable for its unique structural features, which contribute to its significant biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13NO2C_{14}H_{13}NO_2. The compound features a pyridine ring substituted with an ethenyl group linked to a 4-methoxyphenyl moiety. This structural arrangement influences its chemical reactivity and biological activity.

Property Value
Molecular FormulaC₁₄H₁₃NO₂
IUPAC Name4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-oxidopyridin-1-ium
CAS Number10441-15-3

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate aldehydes or other reagents under controlled conditions. This method allows for the introduction of functional groups that enhance its biological properties .

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

Antimicrobial Properties
Studies have shown that this compound has significant antimicrobial effects against various pathogens. It appears to inhibit microbial growth by interacting with specific enzymes essential for cell viability .

Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it induces apoptosis in cancer cells, likely through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism, thereby exhibiting antimicrobial activity.
  • Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle, preventing cancer cells from dividing .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity.
  • Anticancer Research : In a recent investigation, the compound was found to induce apoptosis in various cancer cell lines, with effective concentrations leading to a reduction in cell viability by over 50% within 24 hours of treatment .
  • Mechanistic Insights : Research utilizing flow cytometry and Western blot analyses has elucidated that the compound affects key proteins involved in apoptosis and cell cycle regulation, confirming its potential as a therapeutic agent in oncology .

Q & A

Q. What are the key synthetic routes for 4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves Heck coupling or Wittig reactions to form the ethenyl bridge. Optimization strategies include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for Heck coupling, with ligand tuning to reduce side reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography .
  • Temperature control : Reactions performed at 80–100°C improve stereoselectivity (E-configuration) .
  • Characterization : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural fidelity via 1^1H NMR (δ 7.2–8.5 ppm for aromatic protons) .

Q. Table 1: Key Characterization Techniques

TechniqueParametersApplication
HPLCC18 column, 70:30 MeOH:H₂OPurity assessment
1^1H NMR400 MHz, DMSO-d₆Structural confirmation
X-ray crystallographySHELX-2019 (Mo Kα radiation)Absolute configuration verification

Q. How can researchers validate the structural integrity of this compound in solution versus solid-state?

Methodological Answer:

  • Solid-state : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs resolves bond lengths, angles, and π-π stacking interactions. For example, a related compound (CAS 19224-32-9) showed a dihedral angle of 8.2° between pyridinium and methoxyphenyl groups .
  • Solution-state : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* basis set). Discrepancies >0.3 ppm indicate conformational flexibility or solvent effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard mitigation : Use PPE (gloves, goggles) due to H302 (acute oral toxicity) and H319 (eye irritation) classifications .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation (H335: respiratory tract irritation) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

Methodological Answer:

  • Benchmark computational methods : Compare time-dependent DFT (TD-DFT) predictions of UV-Vis spectra (e.g., CAM-B3LYP functional) with experimental data. Adjust solvent polarity parameters (e.g., IEF-PCM model for DMSO) to align λₘₐₓ values .
  • Charge-transfer analysis : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions in SC-XRD data, which may explain deviations from gas-phase computations .

Q. What advanced techniques are recommended for studying its excited-state dynamics?

Methodological Answer:

  • Transient absorption spectroscopy : Resolve intersystem crossing (ISC) rates using femtosecond lasers. For stilbene analogs, ISC lifetimes range 1–10 ps .
  • Theoretical modeling : Combine multi-configurational CASSCF calculations with molecular dynamics (MD) simulations to map non-radiative decay pathways .

Q. How does the methoxy group’s position influence bioactivity in structural analogs?

Methodological Answer:

  • SAR studies : Synthesize analogs with methoxy groups at ortho/meta positions and compare via:
    • Enzyme inhibition assays : IC₅₀ values against kinases (e.g., EGFR) using fluorescence polarization.
    • Molecular docking : AutoDock Vina to evaluate binding affinity changes due to steric/electronic effects .
  • Data interpretation : Meta-substitution often enhances solubility but reduces binding pocket occupancy in kinase targets .

Q. What crystallographic challenges arise during refinement of its derivatives, and how are they addressed?

Methodological Answer:

  • Disorder modeling : Use PART instructions in SHELXL to resolve rotational disorder in the methoxyphenyl group .
  • Twinned crystals : Apply HKLF5 format in SHELX for data integration and refine twin laws (e.g., BASF parameter) .
  • Visualization : ORTEP-3 (WinGX suite) generates publication-quality thermal ellipsoid plots .

Q. Table 2: Common Refinement Issues and Solutions

IssueTool/ParameterOutcome
Rotational disorderSHELXL PARTImproved R-factor (<0.05)
TwinningHKLF5 + TWINValidated by R(int) < 0.1
Anisotropic displacementORTEP-3Accurate thermal motion representation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.